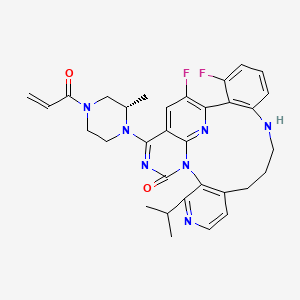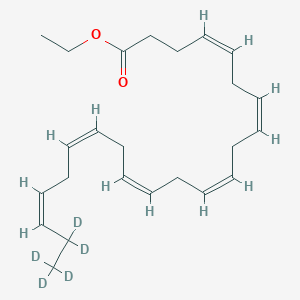
Fluorescent red 610
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an absorption maximum at 609 nm and an emission maximum at 629 nm . This compound is widely used in various scientific and industrial applications due to its vibrant fluorescence properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorescent red 610 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the reaction of a sulfonated aromatic compound with a diazonium salt, followed by further modifications to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescent red 610 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
Fluorescent red 610 has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect and quantify specific analytes.
Biology: The compound is employed in fluorescence microscopy to label and visualize biological samples, such as cells and tissues.
Medicine: In medical research, this compound is used in diagnostic assays to detect specific biomarkers and in imaging techniques to study disease processes.
Industry: The dye is used in industrial applications, such as the production of fluorescent inks and dyes for various products
Mécanisme D'action
Fluorescent red 610 exerts its effects through a mechanism involving the absorption of light at a specific wavelength (609 nm) and the subsequent emission of light at a longer wavelength (629 nm)The molecular targets and pathways involved in this process are primarily related to the compound’s chemical structure and its interaction with light .
Comparaison Avec Des Composés Similaires
Fluorescent red 610 can be compared with other similar fluorescent dyes, such as:
Texas Red: Another red-emitting dye with similar fluorescence properties.
Carboxyfluorescein (FAM): A green-emitting dye used in various fluorescence applications.
Cyan 500: A blue-emitting dye with distinct fluorescence characteristics.
This compound is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring red fluorescence. Its strong fluorescence and compatibility with helium-neon lasers further enhance its utility in various research and industrial applications .
Propriétés
Formule moléculaire |
C32H42N3NaO9S |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
sodium;6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoate |
InChI |
InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |
Clé InChI |
HMAWMSKJKAVASI-WUMRYHGQSA-M |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])/O2)C(C)(C)C.[Na+] |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])O2)C(C)(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


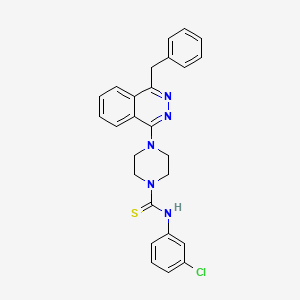
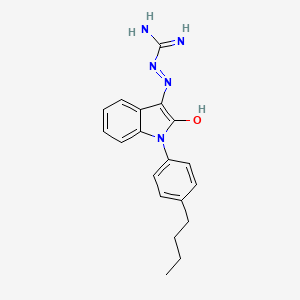
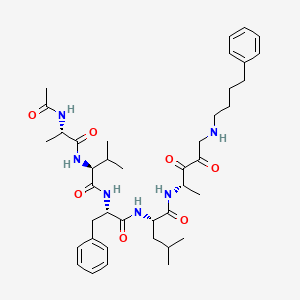

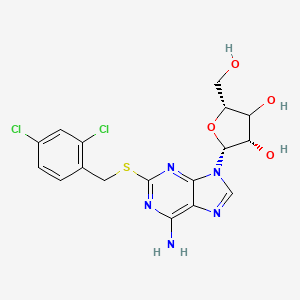
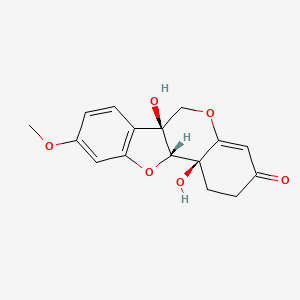
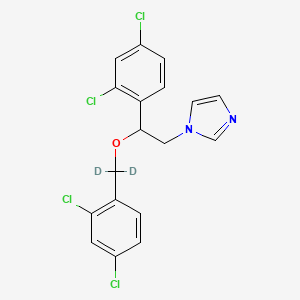


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)

